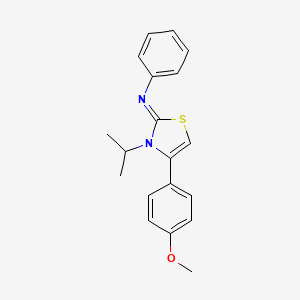

(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by its unique thiazole ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-isopropyl-

Activité Biologique

(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound notable for its thiazole ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-methoxyphenyl)-N-phenyl-3-propan-2-yl-1,3-thiazol-2-imine, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2OS |

| Molecular Weight | 336.44 g/mol |

| CAS Number | 298194-54-4 |

The structure features a thiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study on thiazol-2(3H)-imine compounds demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole . While specific data on this compound is limited, its structural similarity to effective thiazole compounds suggests potential antimicrobial efficacy.

Antifungal Activity

In vitro tests have shown that certain thiazole derivatives exhibit promising antifungal activity. For example, compounds similar to this compound demonstrated potent inhibition against fungal strains, indicating that modifications in the thiazole structure can enhance activity against specific pathogens .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. A review noted that various thiazole derivatives showed cytotoxic effects against multiple cancer cell lines. For instance, certain thiazole-based analogs exhibited IC50 values less than 5 µg/mL against human cancer cell lines, indicating strong growth-inhibitory effects . The presence of electron-donating groups like methoxy phenyl in the structure may enhance this activity by improving interactions with cellular targets.

The biological activity of thiazole compounds often involves interaction with key enzymes or receptors in microbial or cancerous cells. For instance, some studies suggest that these compounds may inhibit enzymes critical for cell wall synthesis in fungi or interfere with cellular signaling pathways in cancer cells . Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.

Case Studies

- Antifungal Study : In a comparative study of novel thiazole derivatives, compound 2e showed an MIC of 1.23 μg/mL against C. parapsilosis, highlighting the potential effectiveness of similar structures in treating fungal infections .

- Cytotoxicity Research : A series of thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. Compounds with similar substituents to those found in this compound demonstrated significant growth inhibition, suggesting that this compound could also possess similar anticancer properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The thiazole moiety is known for its significant biological properties, including antimicrobial, antifungal, anticancer, and anticonvulsant activities. This section outlines specific applications of the compound in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, thiazole compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. One study demonstrated that a related thiazole compound exhibited promising anti-proliferative effects against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting that modifications in the thiazole structure can enhance anticancer activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. A series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions on the thiazole ring significantly increased antibacterial activity. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity against resistant bacterial strains .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant studies. A structure-activity relationship (SAR) analysis indicated that specific thiazole derivatives could effectively protect against seizures in animal models. The incorporation of methoxy groups was found to enhance the anticonvulsant efficacy of these compounds .

Agrochemical Applications

In addition to medicinal uses, (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline has potential applications in agrochemicals. Thiazole derivatives have been utilized as fungicides and herbicides due to their ability to inhibit key biological processes in pests and pathogens.

Fungicidal Activity

Thiazole-based compounds have been developed as fungicides targeting various plant pathogens. Research indicates that modifications in the side chains of thiazole derivatives can lead to increased fungicidal potency against fungal strains affecting crops .

Material Science Applications

The unique electronic properties of thiazole-containing compounds make them suitable for applications in material science, particularly in organic electronics.

Organic Photovoltaics

Thiazole derivatives have been explored as potential materials for organic photovoltaic devices due to their ability to absorb light and facilitate charge transport. The incorporation of this compound into polymer matrices has shown improvements in device efficiency .

Summary of Findings

The applications of this compound span several fields:

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anticonvulsant | Effective against cancer cell lines; enhanced antimicrobial activity |

| Agrochemicals | Fungicides | Increased potency against plant pathogens |

| Material Science | Organic photovoltaics | Improved efficiency in organic electronic devices |

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-N-phenyl-3-propan-2-yl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14(2)21-18(15-9-11-17(22-3)12-10-15)13-23-19(21)20-16-7-5-4-6-8-16/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFOTGGLUOIAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.